molecular formula C15H20Cl2N4O B6617991 N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride CAS No. 1803587-21-4

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride

Cat. No.: B6617991
CAS No.: 1803587-21-4
M. Wt: 343.2 g/mol
InChI Key: CNCTVWPQWWEWNH-UHFFFAOYSA-N
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Description

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyrazole ring, and a benzamide moiety, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride typically involves multi-step organic reactions. One common approach includes the formation of the piperidine ring followed by the introduction of the pyrazole ring and the benzamide group. Key steps may involve cyclization, amination, and condensation reactions. For instance, phenylsilane can be used to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride stands out due to its unique combination of the piperidine, pyrazole, and benzamide moieties, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple research applications highlight its significance.

Properties

IUPAC Name

N-(5-piperidin-3-yl-1H-pyrazol-4-yl)benzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O.2ClH/c20-15(11-5-2-1-3-6-11)18-13-10-17-19-14(13)12-7-4-8-16-9-12;;/h1-3,5-6,10,12,16H,4,7-9H2,(H,17,19)(H,18,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCTVWPQWWEWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)NC(=O)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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